molecular formula C8H15N3 B2762457 N-((1-Methyl-1H-imidazol-5-yl)methyl)propan-2-amine CAS No. 1479373-54-0

N-((1-Methyl-1H-imidazol-5-yl)methyl)propan-2-amine

Cat. No.: B2762457
CAS No.: 1479373-54-0
M. Wt: 153.229
InChI Key: TWUJALPVPMABIA-UHFFFAOYSA-N
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Description

N-((1-Methyl-1H-imidazol-5-yl)methyl)propan-2-amine, also known as MPA, is a synthetic compound that has been used in scientific research for its potential pharmacological properties.

Scientific Research Applications

Immunomodulation

Imidazole derivatives, such as imiquimod, function as immune response modifiers, demonstrating no inherent antiviral or antiproliferative activity in vitro. However, their ability to stimulate onsite cytokine production, including IFN-α, -β, and various interleukins, in in vivo studies underlines their potential in treating cutaneous diseases like genital warts, basal cell carcinoma, and psoriasis through immunoregulatory, antiviral, antiproliferative, and antitumor activities (Syed, 2001).

Environmental Management

Advanced oxidation processes (AOPs) have been identified as effective in degrading nitrogen-containing compounds, such as amines and azo dyes, which are prevalent in various industrial effluents. The degradation of these compounds, which are resistant to conventional treatment methods, showcases the importance of AOPs in minimizing environmental pollution (Bhat & Gogate, 2021).

Corrosion Inhibition

Imidazoline and its derivatives are widely used as corrosion inhibitors, particularly in the petroleum industry, due to their low toxicity, cost-effectiveness, and environmental friendliness. Their chemical structure facilitates effective adsorption onto metal surfaces, providing a hydrophobic film that significantly enhances corrosion resistance (Sriplai & Sombatmankhong, 2023).

Catalysis

The role of nitrogen-containing compounds, including imidazoles and amines, in catalysis, particularly in C-N bond-forming cross-coupling reactions, underscores their versatility in organic synthesis. These reactions are crucial for developing pharmaceuticals and fine chemicals, demonstrating the significant potential of these compounds in industrial applications (Kantam et al., 2013).

Properties

IUPAC Name

N-[(3-methylimidazol-4-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(2)10-5-8-4-9-6-11(8)3/h4,6-7,10H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUJALPVPMABIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1479373-54-0
Record name [(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine
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